2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-17(16-8-5-11-24-16)13(2)22(21-12)10-9-20-18(23)14-6-3-4-7-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLDVKBYGLTABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Cl)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, where the furan and pyrazole moieties are crucial for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 303.79 g/mol.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Antitumor |
| HepG2 | 0.01 | Significant Inhibition |
| A549 | 0.46 | Autophagy Induction |
These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is beneficial in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound may inhibit critical kinases involved in cancer cell signaling pathways.
- Cytokine Modulation : It can modulate the expression of cytokines, reducing inflammation.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A notable study conducted by Kato et al. investigated the effects of pyrazole derivatives on malaria parasites, revealing that compounds with structural similarities to this compound exhibited potent inhibitory activity against PfCDPK1, a kinase critical for parasite survival . This highlights the potential for developing new antimalarial therapies based on pyrazole scaffolds.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorine Site
The 2-chloro substituent on the benzamide ring is susceptible to nucleophilic substitution under specific conditions:
Mechanistic Insight : The electron-withdrawing amide group activates the aromatic ring toward nucleophilic attack at the ortho-chlorine position, similar to reactions observed in chlorobenzamide analogs .
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux (8–12 h) | 2-chlorobenzoic acid + ethylenediamine derivative | 65–78% |
| Basic (NaOH/EtOH) | 2M NaOH, 70°C | 2-chlorobenzoate salt + free amine | 82–90% |
Notable Feature : Hydrolysis rates depend on steric hindrance from the pyrazole-ethyl substituent, as seen in structurally related benzamides .
Pyrazole Ring Functionalization
The 3,5-dimethyl-4-(furan-2-yl)pyrazole moiety participates in electrophilic substitutions and coordination reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C yields 4-nitro-pyrazole derivatives .
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the pyrazole C-4 position .
Metal Coordination
-
Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N1 and N2 pyrazole atoms, as demonstrated for analogous pyrazole derivatives . Stability constants (log β) range from 4.2–5.8 in ethanol/water mixtures.
Furan Ring Reactions
The furan-2-yl group undergoes characteristic electrophilic and oxidative transformations:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride, 100°C | Oxanorbornene-fused derivative | Bioactive scaffold |
| Oxidation | mCPBA, CH₂Cl₂, 25°C | 5-hydroxy-2(5H)-furanone | Intermediate for APIs |
| Hydrogenation | H₂/Pd-C, EtOH | Tetrahydrofuran analog | Enhanced solubility |
Ethyl Linker Modifications
The ethylene chain (-CH₂-CH₂-) connecting the pyrazole and benzamide groups can be functionalized:
| Reaction | Process | Outcome | Catalyst |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Ketone formation at the linker | 72% yield |
| Alkylation | CH₃I/K₂CO₃, DMF | Quaternary ammonium salt | Enhanced bioactivity |
Ultrasound-Assisted Reactions
Recent studies highlight improved efficiency using ultrasonic irradiation:
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Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 40 kHz ultrasound → 89% yield of biaryl derivatives .
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Esterification : Acetic anhydride, ultrasound (30 min) → Acetylated pyrazole at C-3 (94% yield) .
Key Research Findings
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Catalytic Effects : Nano-ZnO increases reaction rates by 40% in pyrazole alkylation .
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Regioselectivity : Electron-donating methyl groups on the pyrazole direct electrophiles to the C-4 furan position .
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Biological Correlations : Chlorine substitution at ortho-position enhances antimicrobial potency by 3-fold compared to para-analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Linked Chlorobenzamide Derivatives
2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide (CAS 890604-40-7)
- Structural Differences :
- Linker : Propyl chain vs. ethyl chain in the target compound.
- Pyrazole Substituents : Lacks the furan-2-yl group; instead, the pyrazole is substituted with 3,5-dimethyl groups.
- The furan group in the target compound introduces an oxygen heteroatom, which could enhance hydrogen-bonding capacity compared to the methyl groups in CAS 890604-40-7 .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Structural Differences: Core Structure: Contains a pyrazolo-pyrimidine fused ring and chromenone moiety, unlike the simpler pyrazole in the target compound. Substituents: Fluorinated aromatic systems and an isopropyl group on the benzamide.
Benzamide Derivatives with Heterocyclic Modifications
2-({[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)-N-(2-furylmethyl)benzamide (CAS 664320-39-2)
- Structural Differences :
- Benzamide Substituents : Includes a sulfonyl and trifluoromethyl group on the benzene ring, unlike the chloro substituent in the target compound.
- Heterocycle : Furylmethyl group attached directly to the benzamide nitrogen.
Agrochemical Chlorobenzamide Derivatives
Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)
- Structural Differences :
- Core Functional Group : Sulfonamide vs. benzamide in the target compound.
- Heterocycle : 1,3,5-triazine ring instead of pyrazole-furan.
- Implications :
Structural and Functional Analysis Table
Key Research Findings
Heterocyclic Contributions :
- The furan group in the target compound may enhance binding through oxygen-mediated interactions, absent in dimethyl-pyrazole analogs .
Substituent Effects :
- Fluorinated and sulfonated groups (e.g., Example 53, CAS 664320-39-2) increase molecular complexity and weight, which could impact pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide?
- Methodological Answer : The synthesis of this compound likely involves coupling 2-chlorobenzoyl chloride with a pyrazole-ethylamine intermediate. For analogous compounds, reactions are typically conducted under anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts . A two-step approach may be employed:
Intermediate Preparation : Synthesize the pyrazole-ethylamine moiety via nucleophilic substitution or reductive amination.
Amide Coupling : React the amine with 2-chlorobenzoyl chloride using Schotten-Baumann conditions or coupling reagents (e.g., DCC/HOBt) to form the benzamide bond .
Key Considerations : Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with pyrazole protons resonating at δ 2.1–2.5 ppm (methyl groups) and δ 6.3–7.8 ppm (furan and aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 386.12).
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : The furan-pyrazole-benzamide scaffold is explored for targeting kinases or GPCRs due to its heterocyclic diversity .
- Agrochemical Development : Structural analogs exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) .
- Proteomics : Used as a biochemical tool to study protein-ligand interactions via affinity chromatography .
Advanced Research Questions
Q. How does the furan substituent influence the compound’s reactivity and biological activity?
- Methodological Answer : The furan ring enhances electron-rich aromaticity, facilitating π-π stacking with target proteins. Comparative studies with phenyl or thiophene analogs show:
- Reactivity : Furan’s oxygen atom participates in hydrogen bonding, improving solubility but increasing susceptibility to oxidative degradation .
- Biological Activity : Furan-containing derivatives exhibit 20–30% higher inhibition of Plasmodium falciparum growth vs. non-furan analogs in antimalarial assays .
Experimental Design : Synthesize analogs with varying substituents and assess IC values in enzyme inhibition assays.
Q. How can crystallographic analysis resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For a related furan-pyrazole compound (CCDC 1051232):
- Key Findings : The pyrazole ring adopts a planar conformation, with dihedral angles of 12.5° between furan and benzamide planes .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm accuracy.
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized Protocols : Use WHO-recommended in vitro assays (e.g., SYBR Green I for antimalarial testing).
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., chloroquine for malaria).
- Meta-Analysis : Pool data from multiple studies to identify trends .
Designing a structure-activity relationship (SAR) study for this compound.
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications to the furan, pyrazole, or benzamide moieties.
- Step 2 : Test analogs against a panel of targets (e.g., kinases, ALS enzyme) to quantify potency.
- Step 3 : Use multivariate regression to correlate substituent properties (e.g., LogP, Hammett σ) with activity .
Example : Pyrazole methyl groups reduce steric hindrance, enhancing binding to hydrophobic enzyme pockets .
Q. What computational methods predict target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates binding to homology-modeled targets (e.g., PfATP4 for antimalarial activity).
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess complex stability under physiological conditions.
- ADMET Prediction : SwissADME estimates bioavailability and toxicity (e.g., CYP450 inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
